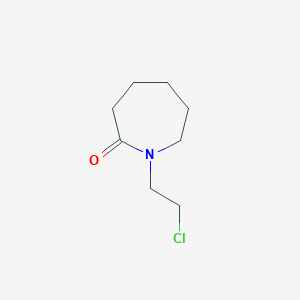
1-(2-Chloroethyl)azepan-2-one
Descripción general
Descripción
“1-(2-Chloroethyl)azepan-2-one” is a chemical compound that has been researched and studied for its physical and chemical properties. It has been used in the study of overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles .
Synthesis Analysis
The synthesis of “1-(2-Chloroethyl)azepan-2-one” involves the reaction of Hexamethyleneimine and Chloroacetyl chloride .
Aplicaciones Científicas De Investigación
Pharmaceutical Significance and Therapeutic Applications
Azepane-based compounds, including 1-(2-Chloroethyl)azepan-2-one, have garnered interest for their pharmaceutical significance and variety in pharmacological properties. These compounds possess a high degree of structural diversity, making them useful for the discovery of new therapeutic agents. The development of azepane-containing analogs focuses on creating less toxic, cost-effective, and highly active drugs. Azepane-based drugs, approved by the FDA, are utilized in treating a range of diseases. Their applications span anti-cancer, anti-tubercular, anti-Alzheimer's disease treatments, antimicrobial agents, and more, showcasing the versatility and potential of these compounds in addressing various health conditions (Gao-Feng Zha et al., 2019).
Structural and Synthetic Insights
The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepane, azepinone, and their derivatives have been extensively studied. These compounds exhibit significant pharmacological and therapeutic implications. Research spanning the last fifty years has provided a wealth of information on the synthesis and reactions of these heterocyclic compounds. The literature reveals a variety of methods used for their synthesis, including thermal, photochemical, and microwave irradiation techniques. Despite advancements, the biological aspects of these compounds remain underexplored, presenting opportunities for further research in this domain (Manvinder Kaur et al., 2021).
Environmental and Health Considerations
The use of chlorinated solvents like 1,1,1-trichloroethane has been reviewed for its neurotoxic effects. While not directly related to 1-(2-Chloroethyl)azepan-2-one, the examination of chlorinated solvents' neurotoxicity offers insights into the potential environmental and health considerations that must be taken into account when developing and using azepane-based compounds. Concentrations above certain thresholds can negatively affect an individual's performance, highlighting the need for careful consideration of solvent use in pharmaceutical applications (C. Fernicola et al., 1991).
Propiedades
IUPAC Name |
1-(2-chloroethyl)azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-5-7-10-6-3-1-2-4-8(10)11/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXJATNMETYMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)azepan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)

![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
amine](/img/structure/B1461435.png)
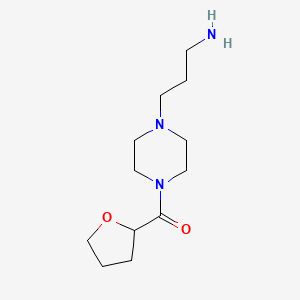
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)
amine](/img/structure/B1461440.png)
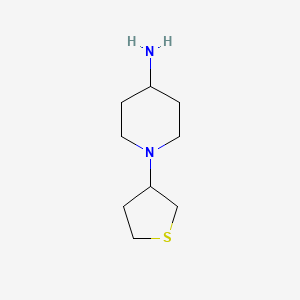
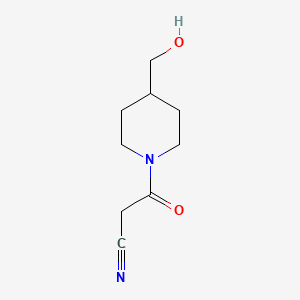
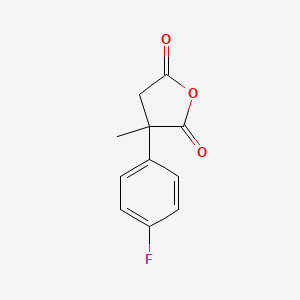


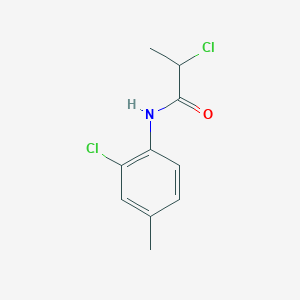
![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)